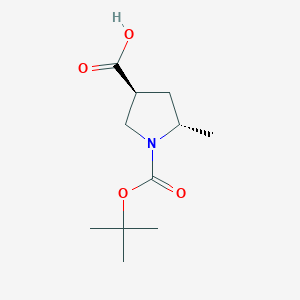
(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom, forming an ester group . This compound is often used in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid typically involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group. This method is advantageous for the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc in solid-phase peptide synthesis (SPPS) is the need for treatment with hazardous hydrogen fluoride (HF), which requires special equipment .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods. The use of tert-butyloxycarbonyl-protected amino acids in ionic liquids has been explored to expand the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This method allows for the efficient production of the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be involved in radical-polar crossover reactions, which are facilitated by visible light and involve the addition of radicals to alkenes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for the removal of the Boc protecting group and sodium borohydride for reduction reactions . The conditions for these reactions often involve specific temperatures and solvents to ensure high yields and purity of the products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reduction of the compound using sodium borohydride in methanol at -40°C can yield high-purity products .
Applications De Recherche Scientifique
(3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of peptides and other complex molecules, making it valuable in the fields of chemistry and biology . Additionally, the compound is used in the preparation of room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids, which have applications in dipeptide synthesis .
Mécanisme D'action
The mechanism of action of (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids . The compound’s molecular targets and pathways are primarily related to its interactions with other reagents and catalysts used in the synthesis process.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3S,5S)-1-(Tert-butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid include other tert-butyloxycarbonyl-protected amino acids and carboxylic acid esters. Examples include methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate and tert-butyl-p-benzoquinone .
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and its effectiveness as a protecting group in peptide synthesis. Its ability to form high-purity products under specific reaction conditions makes it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C11H19NO4 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
(3S,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 |
Clé InChI |
WZZGWPOKJCVJGU-YUMQZZPRSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
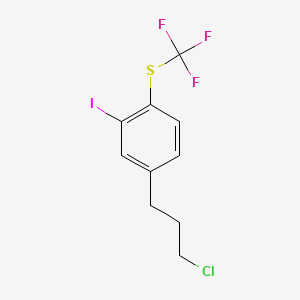
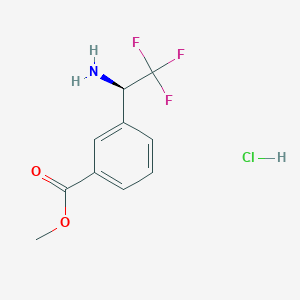
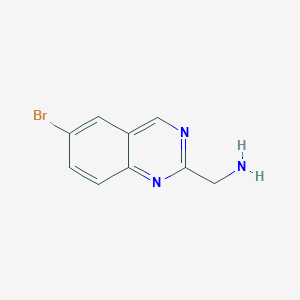

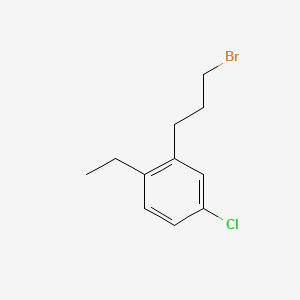

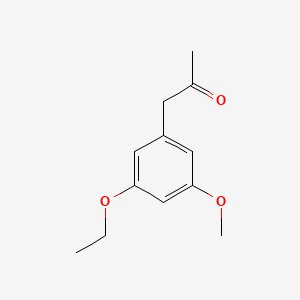


![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
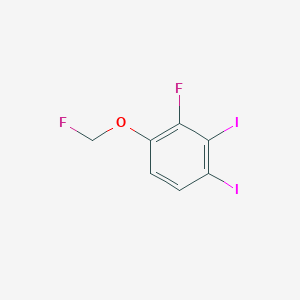
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
